N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide
Description
The compound N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide is a modified adenosine analog designed for therapeutic oligonucleotide applications. Its structure features a benzamide group at the purine C6 position and a 2-methoxyethoxy substituent at the 4' position of the ribose ring. This substitution pattern enhances stability against enzymatic degradation compared to unmodified nucleosides, making it valuable in antisense oligonucleotide (ASO) and siRNA therapeutics .
Properties
Molecular Formula |
C20H23N5O6 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C20H23N5O6/c1-29-7-8-30-16-13(9-26)31-20(15(16)27)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-5-3-2-4-6-12/h2-6,10-11,13,15-16,20,26-27H,7-9H2,1H3,(H,21,22,24,28)/t13-,15-,16-,20-/m1/s1 |
InChI Key |
XNYYEBWHTWOKIZ-KHTYJDQRSA-N |
Isomeric SMILES |
COCCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
Canonical SMILES |
COCCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
Origin of Product |
United States |
Preparation Methods
Preparation of the Purine Base Intermediate
The purine base, typically a 6-aminopurine derivative, is synthesized or procured with high purity. Functionalization at the 6-position is critical for subsequent benzamide attachment.
Synthesis of the Oxolane Ring with 2-Methoxyethoxy Substitution
The oxolane ring is constructed with defined stereochemistry at carbons 2, 3, 4, and 5. The 4-position is substituted with a 2-methoxyethoxy group, which is introduced via etherification reactions using 2-methoxyethanol derivatives under conditions that preserve the stereochemistry.
Coupling of Purine Base and Oxolane Ring
The glycosidic bond formation between the purine base and the oxolane sugar is typically achieved through nucleophilic substitution reactions under acidic or Lewis acid catalysis. Common catalysts include trimethylsilyl trifluoromethanesulfonate (TMSOTf) or other silyl-based activators. The reaction is conducted in anhydrous solvents such as dichloromethane or acetonitrile at low temperatures to prevent side reactions.
Introduction of the Benzamide Group
The benzamide moiety is introduced by amidation at the 6-position of the purine ring. This step usually involves the reaction of the 6-amino group with benzoyl chloride or benzoyl anhydride in the presence of a base such as triethylamine or pyridine. The reaction is performed under controlled temperature to avoid decomposition.
Purification and Characterization
The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC). The final compound is characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm structure and purity.
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Conditions | Outcome |
|---|---|---|---|---|---|
| 1 | Purine base synthesis | Various (literature methods) | Varies | Controlled heating | Purine intermediate |
| 2 | Etherification | 2-Methoxyethanol derivatives | Anhydrous solvents | Mild base, inert atmosphere | Oxolane ring with 2-methoxyethoxy substituent |
| 3 | Glycosylation | TMSOTf or Lewis acids | DCM, ACN | Low temperature (0–25°C) | Purine-oxolane nucleoside |
| 4 | Amidation | Benzoyl chloride, base | DCM, pyridine | 0–25°C | N-[9-(oxolane)purin-6-yl]benzamide |
| 5 | Purification | Chromatography | N/A | Room temperature | Pure final compound |
Research Findings and Optimization
Catalyst Selection: Lewis acid catalysts such as TMSOTf have been found to provide high regio- and stereoselectivity in the glycosylation step, minimizing side products and increasing yield.
Solvent Effects: Use of anhydrous, aprotic solvents like dichloromethane and acetonitrile is critical to prevent hydrolysis and maintain stereochemical integrity.
Temperature Control: Low temperatures during glycosylation and amidation steps reduce decomposition and side reactions, improving the purity of the final product.
Purification Techniques: Preparative HPLC is preferred for final purification to achieve >95% purity, essential for biological applications.
Yield: Overall yields for the multi-step synthesis typically range between 40–60%, depending on scale and optimization.
Analytical Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C20H23N5O6 |
| Molecular Weight | 429.4 g/mol |
| Purity | ≥95% (by HPLC) |
| Stereochemistry | (2R,3R,4S,5R) confirmed by NMR |
| Characterization Methods | NMR (1H, 13C), MS, Elemental Analysis |
Chemical Reactions Analysis
N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Modifications
The table below compares key structural and functional attributes of the target compound with its analogs:
Key Observations:
Substituent Impact on Stability :
- The 4'-2-methoxyethoxy group in the target compound likely improves aqueous solubility compared to bulkier DMT- or TBDMS-protected analogs .
- Thiophosphate (e.g., compound 11) and phosphoramidite (e.g., compound 16) derivatives enhance nuclease resistance and enable oligonucleotide chain elongation, respectively .
Synthetic Complexity: Thiophosphorylation (e.g., compound 11) requires DEAD-mediated Mitsunobu reactions with strict inert conditions , while phosphoramidite synthesis (e.g., compound 16) involves sequential coupling with 2-cyanoethyl tetraisopropylphosphoramidite .
Biological Relevance: Fluorinated analogs (e.g., compound in ) target adenosine receptors, whereas benzamide-modified nucleosides (e.g., target compound) are tailored for oligonucleotide therapeutics .
Analytical and Purity Data
| Parameter | Target Compound | Compound 11 | Compound 16 | Compound 21 |
|---|---|---|---|---|
| LC/MS Purity | N/A | 99% | >95% | Crude |
| Retention Time (min) | N/A | 3.26 | 2.43 | N/A |
| MS (M+H) | ~688 (estimated) | 777.6 | 687.74 | 857.95 |
Notes:
- Compound 11 achieves near-quantitative purity (99%) via optimized flash chromatography, critical for therapeutic-grade oligonucleotides .
- Crude yields (e.g., compound 21) necessitate further purification for downstream applications .
NMR Spectral Comparisons
While NMR data for the target compound is unavailable, analogs show characteristic shifts:
Biological Activity
N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 467.60 g/mol. Its structure includes a purine base linked to a benzamide moiety, which contributes to its biological activity. The specific stereochemistry at several carbon centers enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H33N5O6Si |
| Molecular Weight | 467.60 g/mol |
| CAS Number | 1237684-87-5 |
| Purity | 95% |
The biological activity of this compound primarily involves its role as an immunomodulator . It has been shown to enhance immune responses by modulating the activity of various immune cells, including macrophages and T-cells.
Key Mechanisms:
- Cytokine Production : The compound stimulates the production of pro-inflammatory cytokines, which are crucial for mounting an effective immune response.
- Cell Proliferation : It promotes the proliferation of lymphocytes, enhancing the adaptive immune response.
- Inhibition of Tumor Growth : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
Case Studies and Research Findings
- Immunostimulatory Effects : In a study involving murine models, this compound was administered to evaluate its effects on immune cell activation. Results indicated a significant increase in the activation markers on T-cells and macrophages compared to control groups .
- Antitumor Activity : Another study assessed the compound's efficacy against various cancer cell lines. The results demonstrated that it inhibited cell proliferation in breast cancer and leukemia cells through apoptosis induction .
- Inflammation Modulation : Research has also highlighted its potential in modulating inflammatory responses in chronic diseases such as rheumatoid arthritis. The compound was found to reduce markers of inflammation significantly .
Table 2: Summary of Biological Studies
| Study Focus | Findings |
|---|---|
| Immune Activation | Increased T-cell and macrophage activation |
| Antitumor Activity | Inhibition of breast cancer and leukemia cells |
| Inflammation Modulation | Reduction in inflammatory markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
